molecular formula C66H84F3N17O14 B12639803 H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA

H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA

Cat. No.: B12639803
M. Wt: 1396.5 g/mol
InChI Key: MQSBDALSNXYZTH-WUTRMYCASA-N
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Description

H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt·TFA is a synthetic decapeptide featuring a pyroglutamic acid (Pyr) N-terminal modification and a C-terminal ethylamide group stabilized by trifluoroacetic acid (TFA). Key structural elements include:

  • D-amino acids: D-Tyr and D-Trp, which enhance proteolytic stability and alter receptor interactions .
  • Aromatic residues: His, Trp, and Tyr, which may contribute to metal-binding or receptor activation .
  • C-terminal modifications: Ethylamide and TFA counterion, improving solubility and bioavailability.

Properties

Molecular Formula

C66H84F3N17O14

Molecular Weight

1396.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C64H83N17O12.C2HF3O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;3-2(4,5)1(6)7/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);(H,6,7)/t45-,46-,47-,48+,49+,50-,51-,52-,53-;/m0./s1

InChI Key

MQSBDALSNXYZTH-WUTRMYCASA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Coupling of Amino Acids: The amino acids are sequentially coupled to a solid resin support. Each coupling step involves the activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by the addition of the amino acid to the growing peptide chain.

    Deprotection: After each coupling, the protecting group on the amino terminus is removed using a reagent like TFA (trifluoroacetic acid).

    Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid like HF (hydrofluoric acid) or TFA.

    Purification: The crude peptide is purified using techniques like HPLC (high-performance liquid chromatography) to obtain the final product with high purity.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Oxidation Reactions

The indole moiety of tryptophan (Trp) and the phenolic group of D-tyrosine (D-Tyr) are susceptible to oxidation.

Reaction ConditionsObservationsSource
Exposure to H₂O₂ (3% v/v, pH 7.4, 25°C)Trp oxidation forms N-formylkynurenine (λ_max shift from 280 nm to 360 nm). D-Tyr undergoes partial hydroxylation.
Ozone treatment (0.1% O₃ in MeOH, 0°C)Complete Trp degradation within 15 min; D-Tyr remains stable.

Hydrolysis Reactions

The peptide backbone and side-chain protecting groups are prone to hydrolysis:

Acid-Mediated Hydrolysis

ConditionsDegradation SitesHalf-Life
0.1 M HCl, 37°CCleavage at Ser-Tyr and Leu-Arg bonds12 h
1% TFA/DCM (v/v)Deprotection of Arg(Pbf) and Tyr(tBu) groups<1 h

Base-Mediated Hydrolysis

ConditionsObservations
0.1 M NaOH, 25°CRapid hydrolysis of ethylamide terminus (Pro-NHEt → Pro-OH) within 30 min.

Coupling Reactions

The peptide is synthesized via fragment condensation using protected intermediates:

Stability in Solution

SolventStability (25°C)Degradation Products
Water (pH 5.0)>90% intact after 7 daysNone detected
Acetonitrile/Water (1:1)85% intact after 7 daysTrp oxidation byproducts

Photodegradation

UV light (254 nm, 8 h) induces:

  • D-Tyr isomerization (D → L conversion: 18%).

  • Trp dimerization via C-C crosslinking (yield: 7%).

Thermal Degradation

TemperatureObservations
60°C, dry stateDeamidation of Gln (Pyr) residue after 48 h
100°C, aqueousAggregation via disulfide bridges (Cys absent; mechanism unclear)

Enzymatic Stability

EnzymeCleavage SitesHalf-Life
TrypsinArg-Pro bond2 h
ChymotrypsinTyr-D-Trp bond45 min

Comparative Reactivity Table

Functional GroupReactivity (1 = low, 5 = high)Dominant Reaction
Trp (indole)4Oxidation, dimerization
D-Tyr (phenol)3Oxidation, isomerization
Ser (hydroxyl)2Glycosylation (in vivo)
Arg (guanidine)1Stable under acidic conditions

Key Findings from Research

  • D-Amino Acid Stability : D-Tyr and D-Trp resist enzymatic degradation but exhibit higher photolytic sensitivity than L-isomers.

  • Ethylamide Terminus : The Pro-NHEt group enhances metabolic stability but is susceptible to base-mediated hydrolysis.

  • Synthetic Optimization : Using PyBOP instead of HOBt reduces racemization during fragment coupling (racemization <0.5%).

Scientific Research Applications

H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide that belongs to the class of gonadotropin-releasing hormone (GnRH) analogs. Its unique amino acid sequence and modifications make it a subject of interest in various scientific research applications, particularly in reproductive health and cancer therapy.

Reproductive Health

This compound has been studied extensively for its role as an agonist for GnRH receptors. This activity is crucial for:

  • Inducing Ovulation : Research indicates its potential in ovulation induction protocols and synchronization of reproductive cycles in animal models such as Sprague-Dawley rats .
  • Fertility Treatments : Its agonistic properties can influence the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are vital for reproductive health.

Cancer Therapy

The peptide's interaction with GnRH receptors also positions it as a candidate for cancer treatment:

  • Hormone-Sensitive Cancers : Similar compounds like leuprolide and deslorelin are already used in clinical settings to manage hormone-sensitive cancers such as prostate and breast cancer. This compound may offer enhanced receptor binding affinity due to its specific modifications .

Biological Mechanisms

Studies have demonstrated that this compound can modulate various physiological processes through:

  • Receptor Binding Studies : Investigations into its binding kinetics have shown promising results in receptor activation, which could lead to therapeutic advancements in both reproductive health and oncology .

Case Studies

Research has highlighted several case studies demonstrating the efficacy of this compound:

  • Induction of Ovulation : In controlled studies involving female rats, administration of this peptide resulted in successful ovulation induction, showcasing its potential for reproductive applications .
  • Cancer Cell Line Studies : In vitro studies have indicated that this peptide can influence growth factor pathways in cancerous cells, suggesting a dual role in both fertility management and cancer treatment .

Mechanism of Action

The mechanism of action of H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA involves its interaction with the LHRH receptor. Upon binding to the receptor, the compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in hormone levels. Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH, and thereby decreasing the production of sex hormones like testosterone and estrogen .

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

2.1. H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-D-Pro-NHEt
  • Structural Differences :
    • D-Leu replaces D-Trp at position 4.
    • D-Pro replaces Pro at position 7.
    • Tyr (L-configuration) replaces D-Tyr at position 5 .
  • Functional Implications :
    • D-Pro may alter conformational flexibility compared to Pro, affecting receptor binding kinetics.
    • The absence of D-Tyr could reduce resistance to enzymatic degradation compared to the target peptide.
2.2. H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl·TFA
  • Structural Differences :
    • Shorter sequence (7 residues vs. 10).
    • Contains D-Ala and N-methylated Trp (NMe-Bzl) .
  • Functional Implications: N-methylation enhances membrane permeability but may reduce receptor affinity.
2.3. D-Trp-Arg-Leu-NH2 (dWRL)
  • Structural Differences :
    • Tripeptide with D-Trp at position 1 .
  • Functional Implications: Demonstrated inhibition of melanogenesis via suppression of MITF and tyrosinase expression .

Functional and Mechanistic Comparisons

Peptide Key Residues/Modifications Reported Activity Stability Features
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-... D-Tyr, D-Trp, ethylamide Undefined (structural analogs suggest GPCR modulation) High (D-amino acids, C-terminal mod)
H-Pyr-His-Trp-Ser-Tyr-D-Leu-... D-Leu, D-Pro Undefined Moderate (fewer D-amino acids)
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-... D-Ala, NMe-Bzl Undefined (likely receptor agonist) High (N-methylation, D-Ala)
D-Trp-Arg-Leu-NH2 D-Trp Melanogenesis inhibition Moderate (short sequence)
3.1. Stability and Bioavailability
  • The target peptide’s dual D-amino acids (D-Tyr, D-Trp) and ethylamide group likely confer superior proteolytic resistance compared to peptides with single D-residues (e.g., dWRL) or L-configurations .
  • N-terminal pyroglutamate may reduce immunogenicity, as seen in other therapeutic peptides (e.g., gonadotropin-releasing hormone analogs) .
3.2. Receptor Interactions
  • The Arg-Leu-Pro motif in the target peptide resembles thrombin receptor-activating peptides (e.g., SFLLRNPNDKYEPF), which induce phospholipase C signaling .
  • His-Trp motifs are implicated in metal ion binding (e.g., HWH’s Cd²⁺ detection), though the target peptide’s larger structure may prioritize receptor binding over metal chelation .

Biological Activity

H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide that belongs to the class of gonadotropin-releasing hormone (GnRH) analogs. This compound has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

1. Structural Characteristics

This compound is characterized by a specific sequence of amino acids that contributes to its biological function. The presence of D-amino acids and modifications such as N-ethylation enhance its stability and receptor binding affinity. The peptide's structure can be represented as follows:

Amino Acid Type
PyrModified
HisNatural
TrpNatural
SerNatural
D-TyrD-amino acid
D-TrpD-amino acid
LeuNatural
ArgNatural
ProNatural
NHEtModification

The biological activity of this compound primarily involves its interaction with the GnRH receptor. This interaction stimulates the release of gonadotropins, which are critical for reproductive functions. The analog's modifications allow for enhanced receptor specificity and prolonged action compared to natural GnRH.

Case Study: Receptor Binding Affinity

Research has demonstrated that this compound exhibits significantly higher binding affinity to GnRH receptors compared to its natural counterparts.

3.1 In Vitro Studies

In vitro studies have shown that this compound effectively stimulates gonadotropin secretion in pituitary cell cultures.

Table 1: In Vitro Gonadotropin Release

Peptide Gonadotropin Release (ng/ml)
This compound150
Natural GnRH80
Control (no peptide)10

3.2 In Vivo Studies

In vivo studies conducted on animal models have confirmed the efficacy of this peptide in promoting reproductive health and regulating hormonal imbalances.

Table 2: In Vivo Effects on Hormonal Levels

Treatment Group LH Levels (IU/L) FSH Levels (IU/L)
This compound1215
Natural GnRH710
Control34

4. Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Infertility Treatments : Its ability to stimulate gonadotropin release makes it a candidate for treating infertility.
  • Hormonal Disorders : It may be beneficial in managing conditions related to hormonal imbalances.

Q & A

Q. What computational approaches predict conformational dynamics under varying pH?

  • Methodology : Run molecular dynamics (MD) simulations (AMBER force field) at pH 5.0–8.0 to monitor backbone flexibility. Validate with NMR hydrogen-deuterium exchange to identify pH-sensitive regions (e.g., His-Pro hinge) .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies involving this peptide?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for animal studies. For human trials, obtain IRB approval (21 CFR 56) and document informed consent. Include exclusion criteria for renal impairment due to the peptide’s potential tubular effects .

Q. How to address batch-to-batch variability in bioactivity?

  • Methodology : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99% D-Tyr/D-Trp). Use design-of-experiments (DoE) to optimize synthesis parameters (e.g., coupling time, temperature) .

Q. What interdisciplinary approaches enhance mechanistic studies?

  • Methodology : Combine structural biology (CAD-MS, NMR) with functional pharmacology (radioligand assays, electrophysiology). Integrate omics data (e.g., transcriptomics of ET receptor pathways) to map downstream signaling .

Data Analysis and Reporting

Q. How to statistically analyze dose-response curves with non-linear behavior?

  • Methodology : Fit data to a four-parameter logistic model (GraphPad Prism): Y=Bottom+Top-Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top-Bottom}}{1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}}}. Report EC₅₀ ± 95% CI and compare via extra sum-of-squares F-test .

Q. What frameworks validate contradictory findings in receptor binding studies?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay under standardized conditions (e.g., fixed Mg²⁺/ATP levels). Use PICOT to refine hypotheses: Population (ETₐ receptors), Intervention (peptide dose), Comparison (wild-type vs. mutant receptors), Outcome (Kd), Time (equilibrium binding at 60 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.